6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate
Description
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate (CAS: 1802983-27-2) is a methacrylate-based monomer featuring a butylphenyl-substituted diazenyl (azo) group. Its molecular formula is C₂₆H₃₄N₂O₃, with a calculated molecular weight of 422.55 g/mol (based on stoichiometry; discrepancies in reported values are noted in commercial sources) . The compound belongs to the family of azobenzene-containing polymers, which exhibit photoresponsive behavior due to reversible trans-to-cis isomerization under light irradiation . This monomer is primarily used in controlled polymerization techniques (e.g., RAFT or ATRP) to synthesize side-chain liquid crystalline polymers (SCLCPs) and stimuli-responsive materials .
Properties
IUPAC Name |
6-[4-[(4-butylphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-4-5-10-22-11-13-23(14-12-22)27-28-24-15-17-25(18-16-24)30-19-8-6-7-9-20-31-26(29)21(2)3/h11-18H,2,4-10,19-20H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGJPAUWXMYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 4-Butylaniline
Reagents :
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4-Butylaniline (14.9 g, 100 mmol)
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Sodium nitrite (NaNO, 7.2 g, 104 mmol)
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Hydrochloric acid (HCl, 11.9 M, 10 mL)
Procedure :
4-Butylaniline and NaNO are dissolved in a mixture of water (50 mL) and HCl at 0°C. The diazonium salt forms within 2 hours under vigorous stirring. The solution is maintained below 5°C to prevent premature decomposition.
Critical Parameters :
-
Temperature control (±2°C) to avoid side reactions.
-
Molar ratio of NaNO to aniline: 1.04:1 to ensure complete diazotization.
Coupling with Phenol
Reagents :
-
Diazonium salt solution (from Step 2.1)
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Phenol (10 g, 110 mmol)
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Sodium hydroxide (NaOH, 10 g, 250 mmol)
Procedure :
The diazonium salt solution is added dropwise to an aqueous solution of phenol and NaOH at 0°C. The mixture is stirred for 3 hours, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography (silica gel, CHCl:MeOH = 95:5) to isolate 4-((4-butylphenyl)diazenyl)phenol.
Yield : 68–72%
Purity : >95% (TLC, R = 0.45 in hexane:ethyl acetate = 7:3).
Alkylation with 1,6-Dibromohexane
Reagents :
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4-((4-Butylphenyl)diazenyl)phenol (12.7 g, 50 mmol)
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1,6-Dibromohexane (12.2 g, 50 mmol)
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Potassium carbonate (KCO, 13.4 g, 100 mmol)
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Acetone (200 mL)
Procedure :
The phenol derivative, KCO, and 1,6-dibromohexane are refluxed in acetone for 24 hours. After hot filtration, the product is precipitated in cold methanol and purified via silica column chromatography (CHCl) to yield 1-(4-((6-bromohexyl)oxy)phenyl)-2-(4-butylphenyl)diazene.
Key Observations :
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Excess KCO ensures complete deprotonation of the phenolic -OH group.
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Bromohexane acts as both reactant and solvent, minimizing oligomerization.
Esterification with Methacrylic Acid
Reagents :
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1-(4-((6-Bromohexyl)oxy)phenyl)-2-(4-butylphenyl)diazene (15 g, 36 mmol)
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Methacrylic acid (4.3 g, 50 mmol)
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KCO (6.7 g, 50 mmol)
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Dimethylformamide (DMF, 500 mL)
Procedure :
The alkylated intermediate and methacrylic acid are heated to 100°C in DMF with KCO for 24 hours. The mixture is cooled, precipitated in water, and purified via silica chromatography (CHCl) to obtain MAzoC4 as an orange solid.
Yield : 26–30%
-NMR (CDCl) :
-
δ 7.88–7.92 (2H, Ar-H), 5.58–6.10 (2H, =CH), 4.10–4.20 (2H, -OCH-), 1.90 (3H, -CH), 1.00 (4H, -CHCHCHCH).
Optimization Strategies
Solvent Selection
-
Diazotization : Aqueous HCl provides protonation for stable diazonium salt formation.
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Esterification : Polar aprotic DMF enhances nucleophilicity of the methacrylate oxygen.
Catalytic Systems
Temperature Profiles
-
Diazotization at 0°C prevents diazonium salt decomposition.
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Esterification at 100°C accelerates methacrylate group incorporation.
Analytical Characterization
Chromatographic Purity
Spectroscopic Data
FT-IR (KBr) :
-
1,720 cm (C=O stretch, methacrylate),
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1,600 cm (N=N stretch, azo group).
UV-Vis (CHCl) :
Comparative Analysis with Structural Analogs
| Parameter | MAzoC4 (Butyl) | Methoxy Analog |
|---|---|---|
| Molecular Weight (g/mol) | 412.5 | 396.5 |
| -NMR δ(=CH) | 5.58–6.10 | 5.60–6.12 |
| Yield (%) | 26–30 | 28–32 |
The butyl substituent increases hydrophobicity, slightly reducing solubility in polar solvents compared to the methoxy derivative.
Challenges and Mitigation
Side Reactions
-
Oligomerization : Controlled stoichiometry (1:1.1 molar ratio of intermediate to methacrylic acid) minimizes di-ester formation.
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Thermal Degradation : Reactions conducted under nitrogen atmosphere prevent radical polymerization of methacrylate groups.
Chemical Reactions Analysis
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate undergoes various chemical reactions, including:
Photoisomerization: The azobenzene group can switch between trans and cis configurations upon exposure to UV light, leading to changes in the material’s properties.
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers such as glycidyl methacrylate.
Substitution Reactions: The phenoxy group can participate in substitution reactions, potentially modifying the compound’s properties.
Common reagents used in these reactions include UV light for photoisomerization and various initiators for polymerization. The major products formed from these reactions are typically copolymers with specific properties tailored for their intended applications.
Scientific Research Applications
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate has several scientific research applications:
Smart Windows: The compound is used in the development of smart windows that can switch between transparent and opaque states under UV light or thermal stimuli.
Liquid Crystalline Materials: Its ability to form liquid crystalline phases makes it valuable in the study and development of liquid crystalline materials.
Photonic Devices: The photoresponsive nature of the azobenzene group allows for its use in photonic devices that require precise control of light.
Mechanism of Action
The primary mechanism of action for 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate involves the photoisomerization of the azobenzene group. Upon exposure to UV light, the azobenzene group switches from the trans to the cis configuration, leading to changes in the material’s properties such as alignment and optical behavior . This photoisomerization process is reversible, allowing for repeated switching between states.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the diazenyl group or spacer chain length, significantly altering physicochemical properties:
Table 1: Key Properties of 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl Methacrylate and Analogs
Key Differences and Research Findings
Substituent Effects on Photoresponsiveness :
- Electron-withdrawing groups (e.g., -CN in AZOCN) redshift UV absorption (585 nm vs. 560 nm for AZO) and enhance thermal stability due to increased polarizability . The target compound’s butyl group (-C₄H₉) is electron-donating, resulting in a moderate absorption (~550–570 nm) and reduced isomerization speed compared to AZOCN .
- Methoxy groups (MMAZO) improve solubility in polar solvents but reduce thermal stability (TGA decomposition ~220–270°C) compared to the target compound’s butyl chain, which enhances hydrophobicity and stability (~250–300°C) .
Spacer Chain Length: The target compound’s hexyl spacer balances flexibility and steric hindrance, enabling efficient grafting (e.g., 870% grafting rate onto cellulose nanocrystals in PMMAZO-grafted CNCs) . PAzoMA’s undecyl spacer (C11) increases hydrophobicity and lowers glass transition temperature (Tg), favoring self-assembly into micelles .
Polymerization Behavior: RAFT polymerization of the target compound yields narrow polydispersity (PDI ~1.2–1.5), comparable to MMAZO (PDI ~1.3) and AZO (PDI ~1.4) . Controlled polymerization enables block copolymer synthesis (e.g., PEO-b-PButylAZO for acid-cleavable nanostructures) .
Application-Specific Performance: The target compound’s films exhibit dual light/pH responsiveness when blended with polyurethane, similar to MMAZO composites . Cyanophenyl analogs (AZOCN) show superior stability in optoelectronic devices, while methoxy-substituted derivatives (MMAZO) are preferred for rapid pH-responsive systems .
Biological Activity
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate (CAS Number: 113702-04-8) is a synthetic compound characterized by its unique structure, which includes a diazenyl moiety and a methacrylate functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical formula for 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate is C26H34N2O3. Its structure features a long aliphatic chain connected to a phenolic unit that bears a diazenyl substituent, which may contribute to its biological properties.
Anticancer Activity
The anticancer potential of compounds with similar structural motifs has been explored extensively. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies indicated that some compounds maintained high cell viability even at elevated concentrations .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of a related compound, researchers found that at concentrations up to 32 µg/mL, the compound exhibited over 80% cell viability in MCF-7 cells, suggesting a favorable safety profile while retaining anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological activity of 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate. Modifications in the diazenyl and phenolic components can significantly influence the compound's efficacy against microbial and cancerous cells.
Key Findings:
- Diazenyl Group: The presence of the diazenyl moiety has been linked to enhanced biological activity due to its ability to generate reactive species that can disrupt cellular functions in pathogens and cancer cells.
- Aliphatic Chain Length: The hexyl chain may enhance lipophilicity, aiding in membrane penetration and improving bioavailability.
Toxicity Profile
Assessing the toxicity of new compounds is essential for their development as therapeutic agents. Preliminary toxicity studies on related compounds indicate that they possess acceptable safety margins at therapeutic concentrations. For instance, one study reported no significant adverse effects on human cell lines at concentrations up to 32 µg/mL .
Q & A
Q. Example Table: Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temperature | 60–100°C | 85°C | +22% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |
| Solvent Polarity | Low–High | THF | +18% |
Basic: How can researchers characterize the molecular structure and confirm the presence of the azo group in this compound?
Answer:
Use UV-Vis spectroscopy to detect the π→π* transition of the azo (-N=N-) group, typically observed at 350–450 nm. Complement this with FTIR to identify the C-N stretching vibration (~1450 cm⁻¹) and NMR (¹H and ¹³C) to resolve the aromatic protons and methacrylate backbone . For crystallographic confirmation, perform single-crystal X-ray diffraction to resolve bond lengths and angles, ensuring the diazenyl group’s geometry aligns with computational models (e.g., DFT) .
Advanced: How can computational methods like DFT improve reaction pathway prediction for diazenyl-containing methacrylates?
Answer:
Density Functional Theory (DFT) calculates transition states and intermediates to map energy profiles for diazenyl coupling and methacrylate polymerization. For example, simulate the electron density distribution to predict regioselectivity during azo bond formation. Pair this with machine learning (e.g., Bayesian optimization) to prioritize reaction conditions with the lowest activation energy . Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) to resolve discrepancies between computed and observed rates .
Advanced: What methodologies address contradictions in photoresponsive behavior data for this compound?
Answer:
Contradictions in photo-isomerization rates (e.g., cis-trans transitions) often arise from solvent polarity or light source variability. Resolve this by:
Standardizing experimental conditions (e.g., use monochromatic light at 365 nm).
Applying multivariate analysis (e.g., PCA) to isolate solvent effects .
Cross-validating with time-resolved spectroscopy to capture transient intermediates .
Report discrepancies in error bars and discuss limitations in the context of competing quenching mechanisms (e.g., steric hindrance from the butylphenyl group) .
Basic: What purification techniques are most effective for isolating 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate?
Answer:
Use column chromatography with a silica gel stationary phase and a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 6:4) to separate methacrylate monomers from oligomers. For scale-up, employ recrystallization in ethanol at 4°C to exploit solubility differences. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% area under the curve .
Advanced: How can researchers model the compound’s phase behavior in liquid crystal applications?
Answer:
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with polarized optical microscopy (POM) to correlate mesophase transitions (e.g., nematic to isotropic) with temperature. Parameterize force fields using density and order parameter data from experimental DSC and XRD . For discrepancies, refine models by incorporating side-chain flexibility of the hexyl spacer, which impacts packing efficiency .
Basic: What analytical techniques quantify degradation products under thermal stress?
Answer:
Subject the compound to thermogravimetric analysis (TGA) at 10°C/min to identify decomposition onset (typically >200°C for methacrylates). Couple this with pyrolysis-GC/MS to profile volatile degradation products (e.g., butylphenol fragments). For non-volatile residues, use MALDI-TOF to detect oligomeric species formed via radical recombination .
Advanced: How do steric effects from the butylphenyl group influence polymerization kinetics?
Answer:
The bulky butylphenyl group reduces propagation rates in free-radical polymerization due to steric hindrance. Quantify this via chain-length-dependent kinetics (e.g., pulsed-laser polymerization combined with SEC). Compare with computational models (e.g., Monte Carlo simulations) to predict molecular weight distributions. Adjust initiator concentration (e.g., AIBN at 0.5–2 mol%) to compensate for rate suppression .
Basic: What safety protocols are critical when handling diazenyl-containing monomers?
Answer:
- Conduct reactions in ventilated fume hoods due to potential azide decomposition.
- Use blast shields during scale-up (>10 g).
- Monitor for exotherms with in-situ IR spectroscopy to prevent runaway reactions .
Advanced: How can machine learning resolve data gaps in structure-property relationships for this compound?
Answer:
Train neural networks on datasets linking molecular descriptors (e.g., HOMO-LUMO gaps, logP) to properties like glass transition temperature (Tg). Use transfer learning to extrapolate from analogous methacrylates. Validate predictions via high-throughput screening (e.g., automated DSC/TGA) . Publish code and datasets in repositories like Zenodo to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
